N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine
Description
N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine is a spirocyclic secondary amine characterized by a bicyclic structure featuring two oxygen atoms in the 2,5-positions of a spiro[3.5]nonane scaffold.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-ethyl-2,5-dioxaspiro[3.5]nonan-8-amine |
InChI |
InChI=1S/C9H17NO2/c1-2-10-8-3-4-12-9(5-8)6-11-7-9/h8,10H,2-7H2,1H3 |
InChI Key |
SZPLQSNMKXBHAH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCOC2(C1)COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine typically involves the reaction of ethylamine with a suitable precursor that contains the dioxaspiro structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pressure conditions are generally controlled to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high yield. The raw materials are carefully selected, and the reaction parameters are optimized to minimize impurities and by-products. The final product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
- Heteroatom Composition: The substitution of oxygen(s) or nitrogen in the spiro ring significantly alters electronic properties.
- Amine Substitution: The ethyl group in the target compound increases steric bulk and lipophilicity compared to primary amines (e.g., 5-oxaspiro[3.5]nonan-8-amine), which may improve membrane permeability but reduce solubility .
- Synthetic Yields: Analogs like 7-Chloro-3-methyl-N-(5-oxaspiro[3.5]nonan-8-yl)-3H-imidazo[4,5-b]pyridin-5-amine are synthesized with yields ranging from 39% to 65%, suggesting that steric hindrance from substituents (e.g., ethyl) could further impact reaction efficiency .
Pharmacological Implications
- Kinase Inhibition: The 5-oxaspiro[3.5]nonan-8-amine derivative in demonstrates activity as a tyrosine kinase 2 (TYK2) inhibitor (LCMS m/z 307.1), highlighting the role of spirocyclic amines in targeting ATP-binding pockets. The ethyl group in the target compound may modulate selectivity or potency .
- Metabolic Stability: The dioxaspiro scaffold (2,5-dioxaspiro[3.5]nonan-7-amine) may confer metabolic resistance compared to mono-oxygenated analogs due to reduced oxidative susceptibility .
Research Findings and Limitations
- Synthesis Challenges: Limited direct data on the target compound necessitate inferences from analogs. For example, purification of 5-oxaspiro derivatives requires silica flash chromatography (EtOAc/cyclohexane gradients), which may also apply to the ethyl-substituted variant .
- Data Gaps: Exact physicochemical parameters (e.g., boiling point, solubility) for this compound are unavailable in the provided evidence, urging further experimental characterization.
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